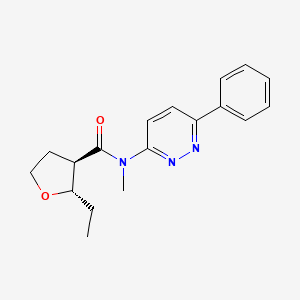
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a novel oxolane derivative that has been synthesized through a specific method, which will be discussed in The compound's mechanism of action and its biochemical and physiological effects have also been studied in detail. This paper aims to provide an overview of the synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions of this compound.
作用機序
The mechanism of action of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is not fully understood. However, it has been suggested that the compound may act by inhibiting specific enzymes involved in cell growth and inflammation. Additionally, it may also act by modulating specific signaling pathways involved in these processes.
Biochemical and Physiological Effects
Several studies have investigated the biochemical and physiological effects of (this compound)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide. It has been shown to have potent anti-cancer activity in various cancer cell lines, including breast, lung, and colon cancer. Additionally, it has also been shown to have anti-inflammatory effects in animal models of inflammation. However, further studies are needed to fully understand the biochemical and physiological effects of this compound.
実験室実験の利点と制限
One of the significant advantages of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide is its potential as a therapeutic agent for cancer and inflammation. Additionally, its chemical structure makes it an attractive target for medicinal chemistry research. However, one of the limitations of this compound is its relatively complex synthesis method, which may limit its widespread use in laboratory experiments.
将来の方向性
Several future directions can be explored in the research of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide. One of the most significant directions is to further investigate its potential as an anti-cancer and anti-inflammatory agent. Additionally, further studies can be conducted to understand its mechanism of action and to optimize its synthesis method. Furthermore, the compound's potential applications in other fields, such as materials science and catalysis, can also be explored.
合成法
The synthesis of ((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide involves a multi-step process that includes the reaction of 3-phenylpyridazine-6-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 2-amino-2-methyl-1-propanol to form the corresponding amide. The amide is then subjected to a cyclization reaction to form the oxolane derivative. The final product is obtained after purification using column chromatography.
科学的研究の応用
((2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide has been studied for its potential applications in various fields. One of the most significant applications of this compound is in the field of medicinal chemistry. It has been shown to have potential as an anti-cancer agent due to its ability to inhibit the growth of cancer cells. Additionally, it has also been studied for its potential use as an anti-inflammatory agent due to its ability to reduce inflammation in various animal models.
特性
IUPAC Name |
(2S,3R)-2-ethyl-N-methyl-N-(6-phenylpyridazin-3-yl)oxolane-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O2/c1-3-16-14(11-12-23-16)18(22)21(2)17-10-9-15(19-20-17)13-7-5-4-6-8-13/h4-10,14,16H,3,11-12H2,1-2H3/t14-,16+/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNZBBMHWJVRWRH-ZBFHGGJFSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(CCO1)C(=O)N(C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H]1[C@@H](CCO1)C(=O)N(C)C2=NN=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(1S,3R)-3-[(2,4,5-trimethylthiophen-3-yl)sulfonylamino]cyclopentyl]acetic acid](/img/structure/B7353226.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-chloro-5-(methoxymethyl)benzenesulfonamide](/img/structure/B7353247.png)
![3-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N-cyclopropylbenzamide](/img/structure/B7353254.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-1-(methoxymethyl)cyclopropane-1-sulfonamide](/img/structure/B7353260.png)
![4-[[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]sulfamoyl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B7353278.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-3-methylthiophene-2-sulfonamide](/img/structure/B7353283.png)
![N-[(3aR,6aS)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-4-(2-methyl-1,3-oxazol-4-yl)benzenesulfonamide](/img/structure/B7353287.png)
![3-[[(3aS,6aR)-3a,6a-dimethyl-2,3,4,6-tetrahydro-1H-pyrrolo[3,4-c]pyrrol-5-yl]methyl]-1,4,6,7-tetrahydropyrano[4,3-c]pyrazole](/img/structure/B7353289.png)
![(3R,4R)-4-[benzyl(1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-ylmethyl)amino]pyrrolidin-3-ol](/img/structure/B7353299.png)
![(2S,3R)-2-cyclopropyl-N-[5-methyl-2-(6-methylpyridazin-3-yl)pyrazol-3-yl]oxolane-3-carboxamide](/img/structure/B7353301.png)
![(1R,2R)-2-[(4-thieno[3,2-d]pyrimidin-4-ylpiperazin-1-yl)methyl]cyclopropane-1-carboxylic acid](/img/structure/B7353311.png)
![(1S,6R)-2-[[3-(1,5-dimethylpyrazol-4-yl)-1,2-oxazol-5-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353317.png)
![(1S,6R)-2-[[5-(2-methylphenyl)-1,3-oxazol-2-yl]methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353325.png)
![(1S,6R)-2-[(1-phenyltriazol-4-yl)methyl]-2-azabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B7353330.png)